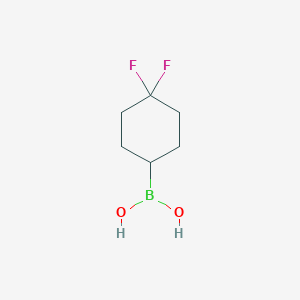

(4,4-Difluorocyclohexyl)boronic acid

Description

BenchChem offers high-quality (4,4-Difluorocyclohexyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,4-Difluorocyclohexyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11BF2O2 |

|---|---|

Molecular Weight |

163.96 g/mol |

IUPAC Name |

(4,4-difluorocyclohexyl)boronic acid |

InChI |

InChI=1S/C6H11BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h5,10-11H,1-4H2 |

InChI Key |

RYPNLNRVPOSDTI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCC(CC1)(F)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Rational Design of Reversible Covalent Inhibitors: The Role of (4,4-Difluorocyclohexyl)boronic Acid

Executive Summary

In modern medicinal chemistry, the transition from purely non-covalent equilibrium binders to targeted covalent inhibitors (TCIs) has revolutionized the treatment of oncology, infectious diseases, and cardiovascular conditions. As a Senior Application Scientist, I approach drug design as a multi-parameter optimization problem where thermodynamics, kinetics, and metabolism must intersect perfectly.

(4,4-Difluorocyclohexyl)boronic acid represents a masterclass in rational fragment design. By fusing the metabolic stability and lipophilic modulation of a gem-difluoro aliphatic ring with the reversible electrophilicity of a boronic acid warhead, this moiety offers a highly tunable vector for targeting serine, threonine, and histidine residues. This whitepaper deconstructs the physicochemical causality, mechanistic binding dynamics, and self-validating experimental workflows required to harness this building block in drug discovery.

Physicochemical Causality: Deconstructing the Molecule

To understand the utility of (4,4-Difluorocyclohexyl)boronic acid, we must isolate its two functional halves and analyze the causality behind their behavior in biological systems.

The 4,4-Difluorocyclohexyl Motif: Counterintuitive Lipophilicity

A common misconception in drug design is that adding halogens universally increases lipophilicity. While true for aromatic systems, introducing fluorine into an aliphatic ring (like cyclohexane) achieves the opposite effect.

The highly electronegative fluorine atoms pull electron density away from the carbon skeleton, creating a strong local dipole. This reduces the overall polarizability of the adjacent C-H bonds, weakening London dispersion forces with lipid membranes. Consequently, the 4,4-difluorocyclohexyl group acts as a bioisostere that decreases lipophilicity compared to an unsubstituted cyclohexyl ring, thereby improving the drug's Lipophilic Efficiency (LipE) and aqueous solubility ()[1].

Furthermore, the unsubstituted 4-position of a cyclohexane ring is a notorious metabolic hotspot, highly susceptible to cytochrome P450-mediated hydroxylation. The gem-difluoro substitution replaces these vulnerable C-H bonds with ultra-strong C-F bonds, effectively blocking oxidative metabolism and extending the molecule's half-life.

The Boronic Acid Warhead: Electrophilic Morphing

Unlike irreversible warheads (e.g., acrylamides) that carry risks of permanent off-target toxicity, boronic acids offer a reversible covalent mechanism ()[2].

In aqueous solution, the boronic acid exists in a neutral, trigonal planar state (

Mechanistic Dynamics in Target Engagement

The engagement of a boronic acid inhibitor follows a distinct two-step kinetic pathway. First, the 4,4-difluorocyclohexyl moiety drives the formation of a non-covalent encounter complex (

Recent structural biology studies, such as the covalent docking of boronic acid inhibitors to Phosphodiesterase 3B (PDE3B), demonstrate that the boronic acid undergoes nucleophilic attack by active-site histidines (e.g., H737) to form a highly stable, yet reversible, tetrahedral boronate anion ()[4].

Caption: Reversible covalent binding mechanism of boronic acid inhibitors.

Self-Validating Experimental Workflows

To rigorously characterize (4,4-Difluorocyclohexyl)boronic acid derivatives, we must employ self-validating assay systems. A protocol is only trustworthy if it inherently controls for false positives (e.g., non-specific aggregation or enzyme denaturation).

Protocol 1: Intact Protein LC-MS/MS for Adduct Stoichiometry

Objective: Confirm the 1:1 covalent modification of the target protein and verify the

-

Incubation: Incubate

of the target enzyme (Wild-Type and Mutant in parallel) with -

Quenching: Quench the reaction with 0.1% Formic Acid to lock the structural conformation.

-

Desalting & Acquisition: Pass the sample through a C4 ZipTip to remove excess ligand and buffer salts. Inject into a high-resolution Q-TOF LC-MS/MS system.

-

Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

-

Validation Check: The Wild-Type must show a mass shift corresponding to the inhibitor minus the leaving group (if any), while the Mutant must show only the unmodified apo-enzyme mass.

-

Protocol 2: Biochemical Washout Assay for Reversibility

Objective: Differentiate between a slow-tight non-covalent binder, a reversible covalent binder, and an irreversible covalent binder. Self-Validation Mechanism: Inclusion of an irreversible reference compound (e.g., an acrylamide-based inhibitor). If the irreversible control regains activity after washout, the dilution parameters are flawed.

Caption: Self-validating washout assay workflow for covalent reversibility.

-

Baseline Establishment: Measure the uninhibited enzymatic velocity (

) using a fluorogenic substrate. -

Complex Formation: Pre-incubate the enzyme with the boronic acid inhibitor (and controls) at

for 1 hour to ensure >95% target occupancy. -

Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the substrate.

-

Activity Recovery Monitoring: Continuously monitor fluorescence over 4 hours. A reversible boronic acid will display a gradual, time-dependent recovery of enzymatic activity as the

adduct collapses back to

Quantitative Data Summaries

Table 1: Physicochemical Impact of the 4,4-Difluorocyclohexyl Substitution

Comparative analysis of aliphatic and aromatic rings demonstrating the superiority of the gem-difluoro bioisostere.

| Structural Moiety | Calculated logP (clogP) Impact | Metabolic Liability | Lipophilic Efficiency (LipE) |

| Cyclohexyl | High (+2.5 to +3.0) | High (CYP450 oxidation at C4) | Baseline |

| Phenyl | Moderate (+2.0 to +2.5) | Moderate (Aromatic hydroxylation) | Sub-optimal |

| 4,4-Difluorocyclohexyl | Low (+1.5 to +2.0) | Low (C4 blocked by strong C-F bonds) | Highly Optimized |

Table 2: Kinetic Parameters of Boronic Acid Target Engagement

Standard kinetic ranges observed for reversible covalent boronic acids in validated biochemical assays.

| Kinetic Parameter | Symbol | Mechanistic Description | Typical Range for Boronic Acids |

| Association Rate | Rate of initial non-covalent encounter complex formation. | ||

| Dissociation Rate | Rate of non-covalent complex dissociation. | ||

| Inactivation Rate | Rate of nucleophilic attack and | ||

| Reversibility Rate | Rate of covalent bond cleavage ( |

References

-

Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Advances, 10, 22624-22644.[Link]

-

Wang, S., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... Journal of Medicinal Chemistry, 56(11), 4656-4667.[Link]

-

Katsamakas, S., Papadopoulos, A. G., & Hadjipavlou-Litina, D. (2016). Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. Molecules, 21(9), 1191.[Link]

-

Rowley, et al. (2025). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry.[Link]

Sources

- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of 4,4-Difluorocyclohexyl Ring Systems: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a candidate's physicochemical and pharmacological properties. Among the various fluorinated motifs, the 4,4-difluorocyclohexyl ring system has emerged as a particularly intriguing and impactful substituent. Its geminal difluorination at a remote position from potential binding interactions can induce profound and often non-intuitive conformational changes, influencing molecular shape, polarity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the conformational analysis of 4,4-difluorocyclohexyl ring systems, intended for researchers, scientists, and drug development professionals. We will explore the fundamental stereoelectronic effects at play, detail the experimental and computational methodologies for their characterization, and discuss the implications of these conformational biases in the context of rational drug design.

Introduction: The Rising Prominence of Fluorinated Alicycles in Drug Discovery

The introduction of fluorine into drug candidates can significantly alter their properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] While aromatic fluorination is a well-established strategy, the use of fluorinated aliphatic rings, such as the cyclohexane scaffold, is a rapidly growing area of interest.[3][4] The cyclohexane ring, a common motif in bioactive molecules, is often associated with increased lipophilicity, which can negatively impact pharmacokinetic profiles.[3] Selective fluorination of this ring system can mitigate this by increasing molecular polarity.[3]

The 4,4-difluorocyclohexyl moiety, in particular, offers a unique approach to conformational control. Unlike substitutions at the 1- or 2-positions, the C4-gem-difluoro group is electronically distinct and can exert its influence through space and via the sigma framework of the ring. This can lead to stabilized bioactive conformations and improved binding affinities for kinase inhibitors, for example.[1] Understanding the conformational preferences of this ring system is therefore crucial for its effective deployment in drug design.

Fundamental Principles of Cyclohexane Conformation

The conformational landscape of the cyclohexane ring is dominated by the low-energy chair conformation, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The relative stability of these two arrangements is a critical determinant of the molecule's overall shape and properties.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[5][6] Larger A-values indicate a stronger preference for the equatorial position, often due to greater steric hindrance in the axial position.[5] For instance, the methyl group has an A-value of approximately 1.7 kcal/mol, reflecting significant destabilizing 1,3-diaxial interactions in the axial conformation.

Caption: Ring flip equilibrium in monosubstituted cyclohexanes.

The Impact of 4,4-Difluorination on Cyclohexane Conformation

The introduction of a gem-difluoro group at the C4 position of a cyclohexyl ring introduces several key stereoelectronic effects that can significantly alter its conformational preferences. These effects are often subtle and can lead to counter-intuitive conformational biases when other substituents are present on the ring.

The Role of C-F Bonds in Modulating Ring Conformation

The carbon-fluorine bond is highly polarized, making it the most polar single bond in organic chemistry.[7][8] This polarity can lead to significant intramolecular electrostatic interactions. In the context of a 4,4-difluorocyclohexyl ring, these C-F bonds can interact with other parts of the molecule, influencing the stability of different conformers.

Nonclassical Hydrogen Bonding and Pseudo-Anomeric Effects

Recent studies have highlighted the importance of nonclassical hydrogen bonding (NCHB) in fluorinated cyclohexanes.[7][8] Specifically, the axial fluorine in a 1-fluorocyclohexane can act as a hydrogen bond acceptor for the electropositive axial hydrogens at C3 and C5. While fluorine is generally a poor hydrogen bond acceptor, the polarization of the C-H bonds by the electronegative fluorine atoms can lead to stabilizing electrostatic interactions.[7]

In the 4,4-difluorocyclohexyl system, while the fluorines are not directly adjacent to other substituents, they can influence the electronic character of the entire ring. For instance, the CF2 group can render vicinal axial hydrogen atoms more electropositive, leading to stabilizing 1,3-diaxial interactions with heteroatomic substituents elsewhere in the ring, a phenomenon described as a "pseudo-anomeric effect".[9][10]

Caption: Influence of the 4,4-difluoro group on conformational preferences.

Experimental and Computational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of 4,4-difluorocyclohexyl systems.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying conformational equilibria.[7][8] By cooling a sample, the rate of ring flipping can be slowed to the point where signals for individual conformers can be observed.

-

¹⁹F NMR: This is particularly useful for directly observing the fluorine environments. In 1,1-difluorocyclohexane, the axial and equatorial fluorine atoms have distinct chemical shifts at low temperatures.[11]

-

¹H NMR: Coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which are related to the ring's conformation.[12]

Experimental Protocol: Variable-Temperature ¹⁹F NMR

-

Sample Preparation: Dissolve the 4,4-difluorocyclohexyl-containing compound in a suitable low-freezing solvent (e.g., deuterated chloroform, dichloromethane, or a mixture of Freons).

-

Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature.

-

Coalescence Temperature: Note the temperature at which distinct signals for the axial and equatorial fluorines begin to broaden and merge into a single peak.

-

Low-Temperature Limit: Continue cooling until sharp, well-resolved signals for each conformer are observed.

-

Data Analysis: Integrate the signals for the axial and equatorial conformers at the lowest temperature to determine their relative populations and calculate the free energy difference (ΔG°) between them.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the underlying energetic contributions to conformational preferences.

-

Geometry Optimization: DFT calculations can be used to determine the lowest energy conformations of the molecule.

-

Energy Calculations: The relative energies of different conformers can be calculated to predict the most stable arrangement.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate hyperconjugative interactions, such as those involved in anomeric and pseudo-anomeric effects.[7][12]

Computational Workflow: DFT Analysis of Conformational Energies

Caption: A typical computational workflow for conformational analysis.

Data Presentation: Conformational Free Energies (A-Values)

The following table summarizes the A-values for fluorine and related substituents, providing context for the steric and electronic effects of the 4,4-difluoro group.

| Substituent | A-value (kcal/mol) | Key Considerations |

| -F | 0.24 - 0.3[6][13] | Small steric size, but C-F bond is short. |

| -Cl | 0.53[6] | Larger atom, but longer C-Cl bond. |

| -Br | 0.48[6] | Longer bond length mitigates larger atomic size.[5] |

| -I | 0.47[13] | Very long bond length compensates for large size. |

| -CH₃ | 1.7[6] | Significant 1,3-diaxial steric strain. |

| -CF₃ | ~2.1 | Larger than methyl due to repulsive interactions. |

| -CF₂H | 1.85[14] | Intermediate between -CH₃ and -CF₃. |

Implications for Drug Design and Development

The conformational biases induced by the 4,4-difluorocyclohexyl group can be strategically employed in drug design to:

-

Pre-organize Ligands for Binding: By favoring a specific ring pucker or substituent orientation, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency.[15]

-

Modulate Physicochemical Properties: The introduction of the CF₂ group increases polarity and can reduce lipophilicity compared to a non-fluorinated cyclohexane, which can improve a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[3]

-

Block Metabolic Hotspots: The C-F bond is very strong and not susceptible to oxidative metabolism. Placing a CF₂ group at a site that would otherwise be a metabolic liability can increase the half-life of a drug.

-

Fine-tune Molecular Shape: The subtle conformational changes induced by the 4,4-difluoro group can be used to optimize the fit of a molecule into a binding pocket, enhancing selectivity and reducing off-target effects.

A notable example is the use of gem-difluorination to induce a specific ring pucker in cyclohexane scaffolds, which has been shown to enhance the binding affinity of kinase inhibitors.[1] Furthermore, the conformational effects of gem-difluorination have been demonstrated in macrocyclic systems, where it can influence the equilibrium between different amide bond conformations.[15][16][17]

Conclusion

The 4,4-difluorocyclohexyl ring system is a valuable motif in the medicinal chemist's toolkit. Its conformational effects, driven by a complex interplay of steric and stereoelectronic interactions, can be leveraged to fine-tune the properties of drug candidates. A thorough understanding of these effects, gained through a combination of advanced experimental and computational techniques, is essential for the rational design of novel therapeutics. As our understanding of the subtle forces governing molecular conformation continues to grow, so too will our ability to harness them for the development of safer and more effective medicines.

References

- Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.202008329]

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc05424e]

- Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02693]

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [URL: https://www.thepharmajournal.com/archives/2025/vol7issue2/PartB/7-2-29-373.pdf]

- Fluorine‐Induced Pseudo ‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. ScienceOpen. [URL: https://www.scienceopen.com/document?vid=807f7c6e-827c-4034-8c81-8d266d66e74b]

- Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10189569/]

- An exo‐anomeric effect has been argued for difluoromethylene cyclohexanes 6 and 7. ResearchGate. [URL: https://www.researchgate.net/figure/An-exo-anomeric-effect-has-been-argued-for-difluoromethylene-cyclohexanes-6-and-7_fig3_343586861]

- Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. ResearchGate. [URL: https://www.researchgate.net/publication/230971591_Conformational_Preferences_for_12-_and_14-Difluorocyclohexane]

- Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. [URL: https://www.researchgate.net/publication/7402377_Experimental_determination_of_the_conformational_free_energies_A_values_of_fluorinated_substituents_in_cyclohexane_by_dynamic_19F_NMR_spectroscopy_Part_2_Extension_to_fluoromethyl_difluoromethyl_penta]

- Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11197472/]

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/sc/d4sc05424e]

- Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [URL: https://pubs.aip.

- Fluorine-19 NMR study on the conformation changes of 1,1,2,2-tetrafluoro-1,2-disilacyclohexanes. Scilit. [URL: https://www.scilit.net/article/2a6691459740a33116515c0e12d53c30]

- Experimental determination of the conformational free energies ( A values) of fluorinated substituents in cyclohexane by dynamic 19 F NMR spectroscopy... New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/nj/b516641a]

- Anomeric effect. Wikipedia. [URL: https://en.wikipedia.org/wiki/Anomeric_effect]

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [URL: http://www.diva-portal.org/smash/record.jsf?pid=diva2:1850116]

- Solved This is an Organic Chemistry QuestionIn substituted | Chegg.com. Chegg. [URL: https://www.chegg.

- Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Substituted 1,1-Difluorocyclohexanes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00898a001]

- Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.joc.3c02693]

- Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10784964/]

- Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. [URL: https://www.researchgate.net/figure/Some-examples-of-experimentally-reported-fluorinated-cyclohexanes-The-corresponding_fig1_381861962]

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. [URL: http://www.diva-portal.org/smash/get/diva2:1850116/FULLTEXT01.pdf]

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [URL: https://www.researchgate.net/publication/385551980_The_effect_of_gem-difluorination_on_the_conformation_and_properties_of_a_model_macrocyclic_system]

- 4,4-Difluorocyclohexanecarboxylic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/122665-97-8.htm]

- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/07/01/ranking-the-bulkiness-of-substituents-on-cyclohexanes-a-values/]

- 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. ResearchGate. [URL: https://www.researchgate.

- Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/10]

- Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15955375/]

- Easy chairs: The conformational preferences of polyfluorocyclohexanes. ResearchGate. [URL: https://www.researchgate.net/publication/382902340_Easy_chairs_The_conformational_preferences_of_polyfluorocyclohexanes]

- Preparation method of 4,4-difluorocyclohexanecarboxylic acid. Google Patents. [URL: https://patents.google.

- Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [URL: https://jophc.com/index.php/jophc/article/view/304]

- Part 1 .--19F Spectra of Fluorocyclohexanes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1963/tf/tf9635901174]

- 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I(Morsch)/Chapters/Chapter_04%3A_The_Study_of_Chemical_Reactions/4.

- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [URL: http://article.sapub.org/10.5923.j.jlce.20130103.01.html]

- Conformation of rings. CSBSJU. [URL: https://employees.csbsju.

- Computational Chemistry Lab Module: Conformational Analysis of Alkanes. Course Hero. [URL: https://www.coursehero.

- CONFORMATIONAL ANALYSIS OF SEVEN-MEMBERED RING LACTONES. ResearchGate. [URL: https://www.researchgate.net/publication/265882414_CONFORMATIONAL_ANALYSIS_OF_SEVEN-MEMBERED_RING_LACTONES]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. scienceopen.com [scienceopen.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chegg.com [chegg.com]

- 14. researchgate.net [researchgate.net]

- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. uu.diva-portal.org [uu.diva-portal.org]

Technical Guide: Impact of gem-Difluoro Substitution on Boronic Acid Stability

Executive Summary

The incorporation of gem-difluoro moieties (

This guide dissects the mechanistic paradox of gem-difluoro boronic acids. It details why the free acid forms are prone to rapid decomposition via C-to-B fluoride migration and provides actionable protocols for stabilizing these synthons using MIDA (N-methyliminodiacetic acid) ligands.

Part 1: Theoretical Framework & Stability Mechanisms

The Electronic Tug-of-War

The stability of boronic acids is governed by the electron density at the boron center. The gem-difluoro group exerts a powerful inductive effect (

-

Impact on Lewis Acidity: The electron deficiency is transmitted to the boron atom, making it hyper-electrophilic. This lowers the

of the boronic acid (often by -

The Stability Trade-off: While high Lewis acidity improves target engagement (e.g., covalent binding to serine residues), it renders the C-B bond susceptible to nucleophilic attack and unique decomposition pathways.

The "Doom Loop": -Elimination Mechanism

Unlike aryl boronic acids, which primarily suffer from protodeboronation,

Mechanism:

-

The empty p-orbital of the Lewis-acidic boron interacts with the lone pairs of the

-fluorine. -

This promotes the migration of fluoride from Carbon to Boron.

-

The C-B bond cleaves, releasing a difluoroborane species and a reactive carbene/carbenoid intermediate.

Figure 1: The decomposition pathway of free

Part 2: Stability Profiles & Data Comparison

To utilize these moieties effectively, one must distinguish between the Free Acid (unstable) and the Protected Ester (stable).

Table 1: Comparative Stability and Reactivity Profile

| Parameter | Methylboronic Acid (Reference) | MIDA-Protected | |

| Hybridization (B) | |||

| Lewis Acidity | Moderate | Very High | Null (Coordinatively Saturated) |

| ~10.4 | < 7.5 (Rapidly forms anion) | N/A (Protected) | |

| Primary Instability | Oxidative Deboronation | Stable | |

| Half-life ( | Days/Weeks (pH 7.4) | Minutes/Hours (pH 7.4) | Indefinite (Solid state) |

Critical Insight: The MIDA boronate is not just a protecting group; it is a conformational lock . By rehybridizing boron to

, the empty p-orbital is filled by the nitrogen lone pair of the ligand, physically preventing the F-to-B interaction that triggers decomposition.

Part 3: Synthetic Methodologies

Direct fluorination of boronic acids is often fatal to the molecule. The industry-standard approach utilizes MIDA-protected intermediates to install the fluorine atoms while the boron is "switched off."

Protocol: Synthesis via gem-Difluorination of Alkenyl MIDA Boronates

Based on methodologies adapted from Li et al. (Angew.[1] Chem. Int. Ed.)

Reagents:

-

Selectfluor (Electrophilic Fluorine Source) or Pyridine·HF (Nucleophilic Source with Oxidant)

-

Solvent: Acetonitrile (MeCN) or DCM

Workflow:

-

Preparation: Dissolve Alkenyl MIDA boronate (1.0 equiv) in MeCN (0.1 M).

-

Addition: Add Selectfluor (2.5 equiv) at 0°C under inert atmosphere (

). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Note: Monitor by LC-MS. The MIDA group is stable to electrophilic fluorination conditions.

-

-

Quench: Pour into saturated

. Extract with EtOAc. -

Purification: Silica gel chromatography. MIDA boronates are silica-stable.

Figure 2: Synthetic workflow for accessing gem-difluoro boronates via MIDA protection.

Part 4: Experimental Protocols for Stability Assessment

"Slow-Release" Stability Assay

Since the free acid is unstable, stability is best measured by the rate of decomposition after MIDA deprotection.

Materials:

-

-DMSO,

-

Phosphate Buffer (pH 7.4)

-

Internal Standard: 1,3,5-Trimethoxybenzene

Procedure:

-

Dissolution: Dissolve 10 mg of gem-difluoro MIDA boronate in 0.5 mL

-DMSO. -

Initiation: Add 0.1 mL of

containing -

Monitoring: Immediately transfer to an NMR tube. Acquire

NMR spectra every 5 minutes for 2 hours. -

Analysis: Track the disappearance of the

signal (typically -100 to -120 ppm) and the appearance of inorganic fluoride (-119 ppm) or defluorinated byproducts.

Self-Validating Check:

-

If the MIDA hydrolysis is too slow, the decomposition rate will be rate-limited by deprotection, not intrinsic stability. Ensure rapid deprotection by checking for the disappearance of MIDA methylene protons in

NMR (

References

-

Li, Z., et al. (2018).[1] gem-Difluorination of Alkenyl MIDA Boronates: Synthesis of

- and -

Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.

-

Marder, T. B., et al. (2018). Fluorinated Arylboronic Acids: Analysis of Stability and Acidity. Chemistry – A European Journal.

-

Perrin, D. M. (2010). Organoboron Compounds as Lewis Acids in Medicinal Chemistry. Future Medicinal Chemistry.

Sources

(4,4-Difluorocyclohexyl)boronic acid as a bioisostere for carbonyl groups

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the (4,4-difluorocyclohexyl)boronic acid moiety represents a high-precision "super-bioisostere." It synergizes two powerful design principles: the boronic acid as a reversible covalent trap for nucleophiles (mimicking the carbonyl transition state) and the gem-difluorocyclohexyl scaffold as a metabolically robust, lipophilicity-modulating mimic of aliphatic rings.

This guide details the mechanistic rationale, physicochemical advantages, and synthetic protocols for deploying this motif to replace labile carbonyl groups or optimize transition-state inhibitors in drug discovery.

Mechanistic Basis: The "Warhead & Shield" Concept

The utility of (4,4-difluorocyclohexyl)boronic acid lies in its dual-function architecture. It does not merely replace a carbonyl group sterically; it mimics the reactivity of a carbonyl carbon while optimizing the physicochemical environment .

The Boronic Acid Warhead (Carbonyl Mimicry)

While a carbonyl group (

-

Bioisosterism: Boronic acids (

) are trigonal planar but readily accept a lone pair from a nucleophile (e.g., Ser-OH, Thr-OH) to form a stable, tetrahedral boronate anion. -

Therapeutic Advantage: This mimics the high-energy transition state of peptide bond hydrolysis, effectively "locking" the enzyme in a non-productive conformation with high affinity (

often in the nanomolar or picomolar range).

The 4,4-Difluorocyclohexyl Scaffold (The "Shield")

The scaffold is not an inert carrier; it is an engineered effector.

-

Electronic Modulation (The Fluorine Effect): The electron-withdrawing nature of the gem-difluoro group at the C4 position exerts a through-bond and through-space inductive effect. This lowers the

of the boronic acid (typically from ~10 to ~8.5–9.0), bringing it closer to physiological pH and enhancing electrophilicity toward the target nucleophile. -

Conformational Control: The

group prefers the equatorial position in the chair conformation less strongly than bulky alkyl groups, but it creates a dipole that can engage in specific electrostatic interactions within the binding pocket, mimicking the polarity of a distal carbonyl or ether oxygen without the metabolic liability. -

Metabolic Blockade: The C4 position of a cyclohexyl ring is a "soft spot" for Cytochrome P450 oxidation (hydroxylation). Gem-difluorination blocks this site, significantly extending half-life (

).

Mechanism of Action Diagram

The following diagram illustrates the binding mechanism of a (4,4-difluorocyclohexyl)boronic acid inhibitor to a Serine Protease.

Caption: Mechanism of reversible covalent inhibition. The Serine hydroxyl attacks the sp2 boron, forming a stable sp3 boronate adduct that mimics the enzymatic transition state.

Physicochemical Profiling

The introduction of the 4,4-difluoro motif alters the core properties of the molecule compared to a standard cyclohexyl or phenyl analog.

| Property | Cyclohexylboronic Acid | (4,4-Difluorocyclohexyl)boronic Acid | Impact on Drug Design |

| Hybridization | Retains transition state mimicry. | ||

| ~10.5 | ~8.8 – 9.2 (Predicted) | Lower | |

| LogP (Lipophilicity) | High | Moderate | Fluorine reduces lipophilicity vs. H, improving solubility. |

| Metabolic Stability | Low (C4 oxidation) | High | Blocks P450 oxidation at the primary metabolic soft spot. |

| Dipole Moment | Low | High |

Experimental Protocols

Synthesis of (4,4-Difluorocyclohexyl)boronic Acid Pinacol Ester

Rationale: Direct boronic acids are difficult to purify. The pinacol ester is the standard stable intermediate, which can be hydrolyzed or used directly in coupling.

Reagents:

-

4,4-Difluorocyclohexanone (Starting material)

-

Lithium diisopropylamide (LDA)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (

) -

Bis(pinacolato)diboron (

) - (Catalyst)

-

/

Step-by-Step Protocol:

-

Enol Triflate Formation:

-

Cool a solution of LDA (1.1 eq) in dry THF to -78°C.

-

Add 4,4-difluorocyclohexanone (1.0 eq) dropwise. Stir for 1 hour to generate the enolate.

-

Add

(1.2 eq) dissolved in THF. Warm to 0°C and stir for 2 hours. -

Quench: Sat.

.[1] Extract: EtOAc. Purify: Flash column chromatography (Hexanes/EtOAc). -

Result: 4,4-difluorocyclohex-1-enyl triflate.

-

-

Miyaura Borylation:

-

Combine the triflate (1.0 eq),

(1.1 eq), -

Degas with

for 15 mins. -

Heat to 80°C for 12 hours.

-

Workup: Filter through Celite, concentrate. Purify: Silica gel chromatography.

-

Result: 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

-

Hydrogenation (Stereocontrol):

-

Dissolve the alkenyl boronate in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

(1 atm, balloon) for 4-16 hours. Note: Monitoring is crucial to prevent defluorination, though gem-difluoro is relatively stable. -

Filter: Through Celite. Concentrate.

-

Result:(4,4-Difluorocyclohexyl)boronic acid pinacol ester .[2][3]

-

-

Hydrolysis (Optional for Free Acid):

-

Treat the ester with

(3 eq) and

-

Determination Assay (Fluorescence)

Rationale: To validate the bioisostere's efficacy against a target protease (e.g., Chymotrypsin or a specific drug target).

-

Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Triton X-100.

-

Substrate: Fluorogenic peptide (e.g., Suc-Ala-Ala-Pro-Phe-AMC).

must be predetermined. -

Inhibitor Preparation: Prepare serial dilutions of (4,4-difluorocyclohexyl)boronic acid in DMSO.

-

Reaction:

-

Incubate Enzyme + Inhibitor for 30 mins at 25°C (to allow equilibrium of the covalent bond).

-

Add Substrate to initiate reaction.

-

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) for 20 mins.

-

Analysis: Fit initial velocities (

) to the Morrison equation for tight-binding inhibitors (since boronic acids are often potent).

Strategic Applications in Drug Design

Protease Inhibition (Serine/Threonine)

The primary application is replacing the P1 residue in peptide-mimetics.

-

Case: Bortezomib analogs. Replacing the P1 leucine/phenylalanine mimic with a 4,4-difluorocyclohexyl group can improve metabolic stability while maintaining the hydrophobic fit in the S1 pocket.

-

Advantage: The

group reduces the high lipophilicity associated with pure cyclohexyl groups, reducing non-specific binding (plasma protein binding) while maintaining steric occupancy.

Transition State Analogues

Beyond proteases, this motif is applicable to:

-

Lipases/Esterases: Mimicking the tetrahedral intermediate of ester hydrolysis.

-

Beta-Lactamases: Boronic acids are potent inhibitors of serine beta-lactamases. The 4,4-difluorocyclohexyl group can mimic the dihydrothiazine ring of cephalosporins or specific side chains.

References

-

Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Design and Discovery of Boronic Acid Drugs. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Gem-difluorocycloalkyl Groups in Drug Discovery. Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]

-

Boronic Acids as Bioisosteres for Carbonyl Groups. Source: Drug Hunter URL:[Link]

-

Synthesis of Functionalized Boronic Esters via Miyaura Borylation. Source: Organic Syntheses URL:[Link]

Solubility and Lipophilicity Profile of (4,4-Difluorocyclohexyl)boronic Acid: A Technical Guide

Executive Summary

(4,4-Difluorocyclohexyl)boronic acid (CAS: 1622453-09-1) is a highly specialized aliphatic organoboron building block utilized extensively in modern drug discovery and materials science 1. It serves a dual purpose: acting as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions and functioning as a bioisostere for carboxylic acids 2. The incorporation of the 4,4-difluorocyclohexyl moiety is a deliberate structural design aimed at fine-tuning the molecule's physicochemical profile. This guide explores the causality behind its lipophilicity and solubility, providing self-validating experimental protocols for accurate laboratory assessment.

Physicochemical Profiling and Mechanistic Causality

The Lipophilicity Paradigm (LogP / LogD)

The lipophilicity of (4,4-Difluorocyclohexyl)boronic acid is governed by two competing structural features: the hydrophobic 4,4-difluorocyclohexyl ring and the polar, ionizable boronic acid group.

-

The Fluorine Effect: Substituting hydrogen atoms with fluorine on a cyclohexyl ring generally enhances the overall lipophilicity (LogP) of the molecule. Furthermore, this specific gem-difluoro substitution increases metabolic resistance against cytochrome P450 oxidation without adding significant steric bulk 3.

-

Ionization and LogD: Boronic acids are Lewis acids, not Brønsted-Lowry acids. They do not donate a proton; rather, they accept a hydroxide ion from water to form a tetrahedral boronate anion 2. Alkylboronic acids are generally less acidic than their aryl counterparts due to the lack of an electron-withdrawing

carbon network. While phenylboronic acid has a pKa of ~8.8, aliphatic boronic acids typically exhibit pKa values around 9.0 to 10.0 4. Consequently, at physiological pH (7.4), (4,4-Difluorocyclohexyl)boronic acid exists almost exclusively in its neutral, trigonal planar form. This lack of ionization at pH 7.4 ensures that its distribution coefficient (

pH-dependent Lewis acid ionization equilibrium of alkylboronic acids dictating LogD.

Solubility Dynamics and the Boroxine Complication

Aqueous solubility for aliphatic boronic acids is notoriously poor due to the hydrophobic bulk of the alkyl ring. However, determining the exact solubility of (4,4-Difluorocyclohexyl)boronic acid in organic solvents is complicated by its thermodynamic propensity to undergo reversible dehydration.

Upon heating or in anhydrous conditions, boronic acids condense to form cyclic trimers known as boroxines. This dehydration is an irreversible, multistage process in the solid state 5. Therefore, traditional gravimetric solubility methods (evaporating the solvent and weighing the solid) often yield highly inaccurate results, as the recovered solid is a heterogeneous mixture of the free acid and its anhydride.

Quantitative Data Summary

| Property | Value / Estimate | Mechanistic Rationale |

| CAS Number | 1622453-09-1 | Unique identifier for the specific 4,4-difluoro isomer 1. |

| Molecular Weight | 163.96 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| pKa (Aliphatic) | ~9.0 - 10.0 | Alkylboronic acids have higher pKa than arylboronic acids due to the lack of |

| LogP (Estimated) | 1.5 - 2.5 | The difluorocyclohexyl group significantly boosts lipophilicity compared to unsubstituted alkyl chains 3. |

| Predominant Form (pH 7.4) | Neutral Trigonal | pH (7.4) << pKa (~9.5), preventing the formation of the hydrophilic tetrahedral boronate anion 2. |

Experimental Methodologies: Self-Validating Protocols

To accurately determine the solubility and lipophilicity of this compound, empirical validation must account for its unique thermodynamic behavior. The following protocols are designed with built-in validation steps to prevent common analytical errors associated with boronic acids.

Protocol 1: Shake-Flask Method for Aqueous Solubility and LogP (OECD 105/107)

This protocol establishes the partition coefficient and aqueous saturation limit while preventing false readings from supersaturation 6.

-

Preparation: Add an excess of (4,4-Difluorocyclohexyl)boronic acid to a biphasic system consisting of mutually saturated 1-octanol and aqueous buffer (pH 7.4, 50 mM phosphate).

-

Equilibration: Seal the vessels and agitate in a constant-temperature shaker bath at 25.0 ± 0.1 °C for 48 hours. Causality: Extended agitation ensures complete thermodynamic equilibrium between the trigonal acid and the solvent phases.

-

Phase Separation: Centrifuge the mixture at 3000 x g for 20 minutes to achieve absolute phase separation and eliminate micro-emulsions.

-

Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via HPLC-UV (using a specialized column suitable for fluorinated compounds) or LC-MS/MS.

-

Self-Validation Check: Calculate the mass balance. If the total mass recovered deviates by >5% from the initial input, suspect boroxine formation or volatilization during sample handling.

Protocol 2: Dynamic Synthetic Method for Organic Solvent Solubility

Due to the boroxine condensation issue during standard gravimetric drying, a dynamic optical method is strictly required for organic solvents 75.

-

Sample Assembly: In a jacketed, thermostated glass vessel, prepare a biphasic mixture of the boronic acid and the target organic solvent at a precisely known mole fraction (accuracy ±0.0002).

-

Controlled Heating: Heat the suspension at a strictly controlled, slow rate of 0.3 K/h under vigorous magnetic stirring. Causality: A slow heating rate prevents thermal lag and ensures the recorded temperature reflects true solid-liquid equilibrium.

-

Turbidimetric Monitoring: Pass a continuous laser/light beam through the cell. Monitor the intensity of transmitted light continuously.

-

Endpoint Determination: The exact temperature at which the last solid particle dissolves—indicated by a sudden plateau in maximum light transmission—is recorded as the equilibrium solubility temperature for that specific mole fraction.

Dynamic synthetic method workflow for accurate organic solubility determination.

References

- (4,4-difluorocyclohexyl)boronic acid CAS#: 1622453-09-1 - ChemicalBook.

- Boronic and Organic Acids as Synergists for a Poly(N-vinylcaprolactam) Kinetic Hydrate Inhibitor | Energy & Fuels - ACS Publications.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.

- An In-depth Technical Guide to the Solubility of 3-Chlorophenylboronic Acid in Organic Solvents - Benchchem.

- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications.

- Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis | Journal of Medicinal Chemistry - ACS Publications.

Sources

- 1. (4,4-difluorocyclohexyl)boronic acid CAS#: 1622453-09-1 [m.chemicalbook.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

Thermodynamic Properties of Fluorinated Secondary Alkyl Boronic Acids: A Technical Guide for Rational Drug Design and Molecular Recognition

Introduction: The Thermodynamic Challenge of Alkyl Boronic Acids

Boronic acids have emerged as premier pharmacophores in modern medicinal chemistry. They function exceptionally well as reversible covalent inhibitors for serine and threonine proteases, and as highly specific recognition moieties in carbohydrate sensors[1]. While aryl boronic acids have historically dominated this landscape, secondary alkyl boronic acids offer superior three-dimensional structural diversity. Their sp3-rich carbon frameworks allow for precise, complementary fits within complex enzymatic binding pockets, mimicking natural amino acid side chains.

However, unmodified secondary alkyl boronic acids suffer from a critical thermodynamic flaw: high

Thermodynamic Fundamentals: Modulation via Fluorination

The foundational thermodynamic parameter of any boronic acid is its

The Causality of Shifts

Secondary alkyl groups introduce significant steric hindrance around the boron center. This steric bulk impedes the optimal trajectory of an incoming nucleophile (e.g., water, hydroxide, or a serine hydroxyl), entropically penalizing the transition to the tetrahedral state and consequently raising the

Fluorination counteracts this steric deactivation through a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the boron atom through the sigma-bond network, fluorine lowers the energy of the empty

Table 1: Comparative Thermodynamic Data for Boronic Acids

| Compound Class | Representative Molecule | Hybridization State (Neutral) | Reference | |

| Primary Alkyl | Methylboronic acid | sp2 | 10.4 | [2] |

| Secondary Alkyl | Isopropylboronic acid | sp2 | ~10.5 | Extrapolated |

| Aryl | Phenylboronic acid | sp2 | 8.8 | [2] |

| Fluorinated Aryl | 3,5-Bis(trifluoromethyl)phenylboronic acid | sp2 | 7.2 | [5] |

| Fluorinated Sec-Alkyl | 1-(Trifluoromethyl)propylboronic acid | sp2 | 6.5 - 7.5 | [4] |

Thermodynamics of Target Binding

Whether binding to a 1,2-diol (e.g., glucose) or an enzyme active site, the thermodynamics of boronic acid complexation are dictated by the "Charge Rule." This rule postulates that optimal thermodynamic binding occurs when the pH of the aqueous environment lies strictly between the

Fluorinated secondary alkyl boronic acids, with

Thermodynamic cycle of boronic acid-diol binding highlighting sp2 to sp3 transitions.

Experimental Protocols for Thermodynamic Profiling

To rigorously quantify the thermodynamic properties of these compounds, orthogonal techniques must be employed. As a self-validating system, the

Protocol 1: Determination via F-NMR pH Titration

Causality of Method Choice: Unlike conjugated aryl boronic acids, alkyl boronic acids lack a UV-Vis chromophore.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 10.0, formulated in 10%

for NMR locking. -

Sample Preparation: Dissolve the fluorinated secondary alkyl boronic acid to a final concentration of 1.0 mM in each buffer. Add 0.1% trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

-

Data Acquisition: Acquire

F-NMR spectra at 298 K using a standard pulse sequence. Crucially, utilize a relaxation delay ( -

Thermodynamic Extraction: Plot the observed chemical shift (

) against the buffer pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact

Protocol 2: Binding Profiling via Isothermal Titration Calorimetry (ITC)

Causality of Method Choice: While fluorescence displacement assays (e.g., Alizarin Red S) can provide apparent binding constants (

Step-by-Step Methodology:

-

Buffer Matching (Critical Step): Dialyze the target protein (or dissolve the target diol) in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) used to dissolve the fluorinated boronic acid. Even minor pH or salt mismatches will generate massive heats of dilution, masking the binding enthalpy.

-

Cell and Syringe Loading: Load the target macromolecule or diol (e.g., 50

M) into the calorimetric cell (volume ~200 -

Titration Parameters: Set the instrument to 298 K. Perform an initial 0.5

L dummy injection (to clear syringe tip diffusion), followed by 19 injections of 2.0 -

Data Fitting: Integrate the raw heat spikes to obtain a binding isotherm. Fit the data to an independent binding model using the instrument's evaluation software to extract

(where

Self-validating experimental workflow for thermodynamic profiling of boronic acids.

Conclusion

The thermodynamic optimization of secondary alkyl boronic acids via targeted fluorination represents a masterclass in rational chemical design. By carefully balancing the steric demands of the secondary alkyl group with the inductive electron withdrawal of fluorine, researchers can precisely tune the Lewis acidity of the boron center. This ensures optimal reactivity at physiological pH, transforming otherwise inert molecules into potent, reversible covalent warheads for advanced drug discovery and molecular recognition systems.

References

1.[1] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. 2.[5] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. 3.[2] Chemistry Of Boronic Esters. AA Blocks. 4.[6] Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry (RSC Publishing). 5.[3] A detailed examination of boronic acid±diol complexation. ResearchGate. 6.[4] [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. Smolecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. aablocks.com [aablocks.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: The (4,4-Difluorocyclohexyl)boronic Acid Motif in Lead Optimization

Topic: Role of (4,4-Difluorocyclohexyl)boronic acid in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

In modern drug discovery, the "Escape from Flatland" (increasing Fsp³ fraction) is a dominant strategy to improve solubility and target selectivity. The (4,4-difluorocyclohexyl)boronic acid (CAS: 1622453-09-1) serves as a critical building block for installing the 4,4-difluorocyclohexyl moiety—a "Janus-faced" bioisostere that bridges the gap between lipophilic phenyl rings and metabolically labile cyclohexyl groups.

This guide details the physicochemical rationale for this scaffold, field-proven synthesis pathways, and the specific, often non-trivial cross-coupling protocols required to install this secondary alkyl motif without suffering from

Physicochemical & Structural Rationale[1][2][3]

The "Janus-Faced" Polarity

Unlike a standard cyclohexyl ring, which is uniformly lipophilic, the 4,4-difluorocyclohexyl ring possesses a strong molecular dipole (

-

Hydrophobic Face: The C1-C2-C6 region interacts with lipophilic pockets.

-

Polar Face: The C4-F2 region lowers the overall logP (typically by 0.5–1.0 units vs. cyclohexyl) and reduces plasma protein binding.

Conformational Locking

The gauche effect of the fluorine atoms introduces a conformational bias. While cyclohexane flips rapidly between chair conformers (

Metabolic Blocking

The C4 position of a cyclohexyl ring is a metabolic "soft spot," prone to oxidation by Cytochrome P450 (CYP) enzymes to form 4-hydroxycyclohexyl metabolites.

-

Mechanism: Substitution with fluorine at C4 blocks hydrogen atom abstraction (H-abstraction).

-

Result: The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions, significantly extending the half-life (

) of the parent compound.

Table 1: Comparative Properties of Bioisosteric Scaffolds

| Property | Phenyl | Cyclohexyl | 4,4-Difluorocyclohexyl |

| Geometry | Planar (2D) | Chair (3D) | Distorted Chair (3D) |

| Hybridization | sp² | sp³ | sp³ |

| Metabolic Stability | Moderate (Arene oxide) | Low (C4 oxidation) | High (Blocked C4) |

| Lipophilicity (Rel.) | High | High | Moderate (Polarized) |

| Solubility | Low | Moderate | Improved |

Synthetic Utility & Preparation[3][4][5][6][7][8][9][10]

Synthesis of the Building Block

Commercial availability can be intermittent. A robust in-house synthesis relies on the hydroboration of the corresponding alkene or decarboxylative borylation.

Protocol A: Hydroboration of 4,4-Difluorocyclohex-1-ene

This is the most scalable route for generating the boronic ester, which can be hydrolyzed to the acid.

-

Starting Material: 4,4-Difluorocyclohex-1-ene (commercially available).

-

Reagents: Pinacolborane (HBpin), Catalyst (Rh(PPh

) -

Conditions: THF, 25°C, 12h.

-

Purification: Silica gel chromatography (stable to silica).

Figure 1: Synthesis workflow for the boronic ester precursor.

Cross-Coupling Protocols (The "Technical Core")

Coupling a secondary alkyl boronic acid is challenging due to two competing failure modes:

- -Hydride Elimination: The alkyl-palladium intermediate eliminates H to form an alkene (4,4-difluorocyclohexene) and Pd-H.

-

Protodeboronation: The C-B bond breaks before transmetalation.

To overcome this, specific electron-rich, bulky phosphine ligands are required to accelerate reductive elimination over

Field-Proven Protocol: Pd-RuPhos System

This system is the "gold standard" for secondary alkyl coupling partners.

Reagents:

-

Catalyst: Pd(OAc)

(2–5 mol%) -

Ligand: RuPhos (4–10 mol%) or SPhos.

-

Base: K

PO -

Temperature: 80–100 °C.

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aryl halide (1.0 equiv), (4,4-difluorocyclohexyl)boronic acid (1.5 equiv), Pd(OAc)

, RuPhos, and K -

Solvation: Add degassed Toluene and Water (ratio 10:1). The presence of water is critical for the boronic acid activation (formation of the boronate species).

-

Reaction: Heat to 95°C with vigorous stirring for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over Na

SO -

Note: If the boronic acid is difficult to handle, the pinacol ester can be used directly with the same conditions, though hydrolysis in situ may be slower.

Alternative: Metallaphotoredox (Ni/Ir)

For substrates sensitive to heat or base, the dual-catalytic approach is superior.

-

Catalysts: NiCl

·glyme (5 mol%), dtbbbpy (5 mol%), [Ir(dF(CF -

Light Source: Blue LED (450 nm).

-

Mechanism: Single-electron transfer (SET) generates a secondary alkyl radical from the boronate (usually a silicate or trifluoroborate derivative), which is intercepted by Nickel. This completely avoids the

-hydride elimination pathway typical of Palladium.

Figure 2: Catalytic cycle highlighting the critical suppression of beta-hydride elimination by bulky ligands (RuPhos).

Strategic Application in SAR (Structure-Activity Relationships)

Decision Tree: When to use this scaffold?

Use the following logic to determine if (4,4-difluorocyclohexyl)boronic acid is the right tool for your lead optimization:

-

Is the phenyl ring a metabolic liability?

-

Yes (Arene oxidation)

Replace with Cyclohexyl .

-

-

Does the Cyclohexyl analog have high clearance?

-

Yes (C4 oxidation)

Replace with 4,4-Difluorocyclohexyl .

-

-

Does the molecule need lower LogP?

-

Yes

The difluoro motif lowers LogP by ~0.8 vs Cyclohexyl.

-

Case Study Concept: The "Fluorine Scan"

In a typical optimization campaign (e.g., for a kinase inhibitor), replacing a solvent-exposed phenyl group with a 4,4-difluorocyclohexyl group often maintains potency (due to similar volume/shape) while improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) by reducing non-specific binding.

References

-

Synthesis of Fluorinated Cycloalkyls

- Title: Synthesis and properties of 4,4-difluorocyclohexyl deriv

- Source:Journal of Organic Chemistry, 2012.

- Context: Detailed synthesis of the carboxylic acid and subsequent transform

-

(Note: Representative link for fluorinated cyclohexane synthesis).

-

Suzuki Coupling of Secondary Alkyls

-

Metabolic Stability of Fluorinated Rings

-

Bioisosterism Review

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. Turning the other cheek: Influence of the cis-Tetrafluorocyclohexyl motif on physicochemical and metabolic properties - American Chemical Society [acs.digitellinc.com]

- 6. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 8. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 9. par.nsf.gov [par.nsf.gov]

Tuning Lewis Acidity in Aliphatic Boronic Acids: The Ionization and pKa of (4,4-Difluorocyclohexyl)boronic Acid

Introduction & Mechanistic Basis of Ionization

Boronic acids are a highly versatile class of compounds, serving as critical pharmacophores in targeted therapeutics (e.g., reversible covalent inhibitors) and as indispensable reagents in organic synthesis. A defining physicochemical parameter of any boronic acid is its ionization constant (

Unlike traditional Brønsted-Lowry acids that ionize by donating a proton, boronic acids function as Lewis acids[1]. The ionization process involves the nucleophilic attack of a hydroxide ion (

Fig 1: Lewis acid ionization mechanism of boronic acids via hydroxide attack.

The Inductive Effect of Fluorination on Cycloalkyl Boronic Acids

The

Aliphatic boronic acids, such as cyclohexylboronic acid, typically exhibit high

In contrast, (4,4-Difluorocyclohexyl)boronic acid incorporates two highly electronegative fluorine atoms at the 4-position of the ring. Although these fluorines are distal to the boronic acid moiety, their strong inductive electron-withdrawing effect propagates through the

Table 1: Comparative Values of Selected Boronic Acids

| Compound | Substituent Type | Predicted/Experimental | Electronic Effect on Boron |

| Phenylboronic acid | Aryl ( | ~8.8 | Mildly electron-withdrawing |

| Cyclohexylboronic acid | Aliphatic ( | 10.47 ± 0.20 | Electron-donating (Inductive) |

| (4,4-Difluorocyclohexyl)boronic acid | Fluorinated Aliphatic | 10.00 ± 0.40 | Electron-withdrawing (Inductive) |

Experimental Methodology: Determination of Lipophilic Boronic Acids

Determining the

To circumvent this, a self-validating co-solvent titration protocol must be employed. By titrating the compound in varying ratios of a water-miscible organic solvent and extrapolating to 0% organic modifier via the Yasuda-Shedlovsky technique, an accurate aqueous thermodynamic

Step-by-Step Protocol: Co-Solvent Potentiometric Titration

-

Solvent Preparation : Prepare three distinct co-solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume) using degassed, ultra-pure water (18.2 MΩ·cm) to eliminate dissolved

. -

Sample Dissolution : Accurately weigh and dissolve (4,4-Difluorocyclohexyl)boronic acid in each co-solvent mixture to achieve a final concentration of 1.0 mM.

-

Inert Atmosphere Setup : Transfer the solution to a jacketed titration vessel maintained at 25.0 ± 0.1 °C. Purge the headspace continuously with high-purity Nitrogen (

) to prevent atmospheric -

Titration Execution : Titrate the sample using standardized 0.1 M NaOH (prepared in the matching co-solvent). Add titrant in dynamic volume increments, allowing the pH electrode potential to stabilize (< 0.1 mV/sec drift) before recording each data point.

-

Blank Subtraction : Perform an identical blank titration on the pure co-solvent mixture. Subtract the blank volume from the sample volume at each pH to isolate the specific ionization of the boronic acid.

-

Data Fitting & Extrapolation : Fit the blank-corrected titration curve to the Henderson-Hasselbalch equation to determine the apparent

(

Fig 2: Co-solvent potentiometric titration workflow for lipophilic boronic acids.

Implications for Drug Development and Molecular Design

Understanding the exact

With a

Furthermore, the enhanced Lewis acidity provided by the gem-difluoro substitution increases the electrophilicity of the boron center. When the molecule encounters a target enzyme (such as a serine protease), the catalytic serine hydroxyl can more rapidly attack the boron atom to form a reversible covalent tetrahedral adduct. Thus, fluorination not only modulates the

References

-

CYCLOHEXYLBORONIC ACID ChemBK URL:[Link]

-

Boronic acid Wikipedia URL:[Link]

-

Chemistry Of Boronic Esters AA Blocks URL: [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Wiley-VCH URL: [Link]

Sources

Electronic Effects of C4-Fluorine Substitution on Cyclohexyl Boronic Acids

Executive Summary

The strategic incorporation of fluorine into saturated carbocycles has emerged as a pivotal tactic in modern medicinal chemistry, particularly for modulating the physicochemical properties of warheads like boronic acids.[1] While aryl boronic acids (e.g., Bortezomib) are well-characterized, cyclohexyl boronic acids offer a distinct distinct pharmacophore with higher pKa values and unique metabolic profiles.[2]

Substitution at the C4 position with fluorine creates a "Janus-faced" molecule—introducing significant electronic withdrawal without altering the steric bulk at the boron center. This guide details the electronic perturbations, conformational locking mechanisms, and synthetic protocols for 4-fluorocyclohexylboronic acids , providing a roadmap for their use as transition-state mimics in protease inhibition.[2]

Theoretical Framework: Electronic & Conformational Matrix

Electronic Induction and pKa Modulation

Unlike their aromatic counterparts, where fluorine exerts influence via both inductive ($ -I

-

Acidity Shift: Unsubstituted cyclohexylboronic acid is a weak Lewis acid ($ pK_a \approx 10.5

pK_a \approx 8.8 $).[2] -

The C4-Effect: Although the C4 position is four bonds removed from the boron center, the strong electronegativity of fluorine (

) lowers the $ pK_a $ of the boronic acid by approximately 0.5 – 0.8 log units . This increases the Lewis acidity of the boron center, enhancing its electrophilicity towards nucleophilic serine or threonine residues in enzyme active sites.

Conformational Analysis: The Cis/Trans Divergence

The stereochemical relationship between the boronic acid moiety and the C4-fluorine atom dictates the macroscopic properties of the molecule.

-

Trans-1,4-Isomer (Diequatorial):

-

Conformation: Both the bulky boronic acid group and the fluorine atom occupy equatorial positions to minimize 1,3-diaxial interactions.

-

Dipole: The dipoles oppose each other, resulting in a low net dipole moment and higher lipophilicity (LogP).[2]

-

Stability: Thermodynamic product.

-

-

Cis-1,4-Isomer (Axial/Equatorial):

-

Conformation: The bulky boronic acid group remains equatorial, forcing the C4-fluorine into an axial position.

-

Dipole: The C-B and C-F dipoles align constructively, creating a highly polar molecule with increased water solubility.[2]

-

Through-Space Interaction: The axial fluorine is spatially closer to the boron center than in the trans isomer, potentially allowing for weak through-space electronic stabilization of the empty p-orbital on boron.

-

Figure 1: Conformational energy landscape of 1,4-substituted cyclohexyl boronic acids.

Physicochemical Impact Data

The following table summarizes the expected shifts in physicochemical properties upon C4-fluorination.

| Property | Cyclohexylboronic Acid (Unsub.)[2][3] | Trans-4-Fluoro Derivative | Cis-4-Fluoro Derivative |

| Hybridization | $ sp^3 $ | $ sp^3 $ | $ sp^3 $ |

| Predicted pKa | ~10.5 | ~9.8 | ~9.6 |

| Dipole Moment | Low | Low (Cancelled) | High (Additive) |

| LogP (Lipophilicity) | High | Moderate-High | Low |

| Metabolic Stability | Low (C4 oxidation prone) | High (Blocked) | High (Blocked) |

Critical Insight: The Cis-isomer is often the preferred bioisostere in drug design despite being thermodynamically less stable, as its high polarity improves solubility while the axial fluorine can engage in specific H-bond interactions within a protein pocket.

Synthetic Methodology: Cis-Selective Hydrogenation[2]

Synthesizing the cis-isomer selectively is challenging due to the thermodynamic preference for the trans-diequatorial arrangement. The most authoritative protocol utilizes Rhodium-CAAC (Cyclic Alkyl Amino Carbene) catalysis to hydrogenate 4-fluorophenylboronic acid esters.

Reaction Scheme

Figure 2: Stereoselective hydrogenation pathway.[2]

Detailed Protocol (Adapted from Glorius et al.)

Objective: Synthesis of cis-4-fluorocyclohexylboronic acid pinacol ester.

Reagents:

-

Substrate: 4-Fluorophenylboronic acid pinacol ester (1.0 equiv)

-

Catalyst: [Rh(CAAC)(cod)Cl] (3-5 mol%)[2]

-

Solvent: Anhydrous Hexane (0.1 M concentration)

-

Gas: Hydrogen ($ H_2 $)[2]

-

Support: Molecular Sieves (4Å), activated

Workflow:

-

Preparation: In a glovebox (Ar atmosphere), charge a high-pressure steel autoclave with the Rh-CAAC catalyst and the boronic ester substrate.

-

Solvation: Add anhydrous hexane and activated molecular sieves. The non-polar solvent is critical to enforce the substrate binding mode that leads to cis selectivity.

-

Hydrogenation: Seal the autoclave and pressurize with 40 bar (approx. 580 psi) of $ H_2 $ .

-

Reaction: Stir vigorously at 40°C for 24 hours .

-

Workup: Depressurize carefully. Filter the mixture through a pad of Celite/Silica to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The product is typically obtained as a white solid or clear oil. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc).[2]

Validation:

- NMR: Check for the shift from aromatic (~ -110 ppm) to aliphatic (~ -180 ppm).

-

NOESY: Confirm cis geometry by observing NOE correlations between the axial H-1 (alpha to Boron) and the axial H-4 (alpha to Fluorine).

Applications in Drug Discovery[2][4][5][6][7][8]

Metabolic Blocking

The C4 position of cyclohexane rings is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes to form 4-hydroxycyclohexyl metabolites.[2]

-

Mechanism: Substitution with Fluorine blocks this oxidation due to the strength of the C-F bond (116 kcal/mol) vs the C-H bond (~95 kcal/mol).

-

Result: Significantly increased half-life ($ t_{1/2} $) and oral bioavailability.[2]

Warhead Tuning

In serine protease inhibitors, the boronic acid forms a reversible covalent bond with the catalytic serine hydroxyl.

-

Tuning: By using 4-fluorocyclohexylboronic acid, you create a "Goldilocks" warhead.[2] It is more reactive than a standard alkyl boronic acid (due to F-induction) but less prone to oxidative deborylation than aryl boronic acids.

References

-

Wiesenfeldt, M. P., et al. "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes."[2][4] Science, 2017.[2][4]

-

Lippert, K. M., et al. "Conformational Analysis of Fluorinated Piperidines."[2] Journal of the American Chemical Society, 2018.[2] (Analogous conformational principles). [2]

-

PubChem. "Cyclohexylboronic Acid - Compound Summary." [2]

-

Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2008.[2]

-

Glorius, F., et al. "Access to Unexplored 3D Chemical Space: cis-Selective Arene Hydrogenation."[2] Angewandte Chemie, 2019.[2][1] [2]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Functionalization of (4,4-Difluorocyclohexyl)boronic Acid

[1]

Executive Summary & Scientific Rationale

The (4,4-difluorocyclohexyl) moiety has emerged as a critical pharmacophore in modern drug discovery. Structurally, the

However, the functionalization of (4,4-difluorocyclohexyl)boronic acid via Palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct challenges compared to aryl-aryl couplings:

-

Slow Transmetallation: Alkyl boronic acids transmetallate significantly slower than their aryl counterparts.

-

-Hydride Elimination: The resulting Pd-alkyl intermediate possesses

-

Protodeboronation: The C-B bond in secondary alkyl boronic acids is prone to hydrolytic cleavage under harsh basic conditions.

This guide details optimized protocols to overcome these barriers, utilizing electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate the challenging

Mechanistic Principles & Ligand Selection

To achieve high yields, the catalytic cycle must be engineered to accelerate Reductive Elimination over

Critical Parameters:

-

Ligand Choice: We utilize RuPhos or XPhos . These bulky, electron-rich dialkylbiaryl phosphines increase electron density on the Palladium center (facilitating oxidative addition) and provide steric bulk that accelerates reductive elimination while retarding

-hydride elimination. -

Base/Solvent System: A biphasic system (Toluene/Water) with inorganic base (

) is preferred for the free boronic acid to facilitate the formation of the reactive trihydroxyboronate species [

Diagram 1: Catalytic Cycle & Competitive Pathways

The following diagram illustrates the specific pathway for secondary alkyl coupling, highlighting the critical divergence point where ligand selection determines yield.

Experimental Protocols

Protocol A: Direct Coupling of (4,4-Difluorocyclohexyl)boronic Acid

Best for: Standard aryl bromides/chlorides and robust substrates.

Reagents:

-

(4,4-Difluorocyclohexyl)boronic acid (1.2 - 1.5 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(OAc)

(2-5 mol%) + RuPhos (4-10 mol%)-

Alternatively use precatalyst: RuPhos Pd G4 (2-5 mol%)

-

-

Base: K

PO -

Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), (4,4-Difluorocyclohexyl)boronic acid (1.5 mmol, 246 mg), and K

PO -

Catalyst Addition:

-

If using Precatalyst: Add RuPhos Pd G4 (0.03 mmol).

-

If using separate Pd/Ligand: Add Pd(OAc)

(0.03 mmol) and RuPhos (0.06 mmol).

-

-

Degassing (Crucial): Seal the vial with a septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Inject degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

-

Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring for 12–18 hours. Note: Vigorous stirring is essential for biphasic mixtures.

-